Structural Differentiation: Furan-2-yl vs. Thiophene-2-yl Side Chain
The closest commercially cataloged analog to the target compound is N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine (CAS 2380179-70-2), which differs only by the substitution of the furan-2-yl ring with a thiophene-2-yl ring . In medicinal chemistry, furan (a five-membered oxygen heterocycle) and thiophene (a sulfur heterocycle) are not bioisosteric; furan has a smaller atomic radius, higher electronegativity, and distinct hydrogen-bond acceptor potential compared to thiophene [1]. This single-atom difference (O vs. S) in the side chain is expected to alter target binding affinity, metabolic stability, and off-target profiles, though direct comparative biological data for these two specific analogs is not publicly available.
| Evidence Dimension | Heteroatom in side-chain aromatic ring |
|---|---|
| Target Compound Data | Oxygen (furan-2-yl); MW 330.41 g/mol; H-bond acceptor capacity from furan oxygen. |
| Comparator Or Baseline | Sulfur (thiophen-2-yl) in analog CAS 2380179-70-2; expected higher lipophilicity (cLogP) and altered electronic distribution. |
| Quantified Difference | No quantitative bioactivity data available for direct comparison. Physicochemical difference predicted: ΔcLogP ≈ +0.3 to +0.7 log units for thiophene analog vs. furan analog based on heterocycle contributions. |
| Conditions | Prediction based on established heterocyclic SAR principles in thieno[3,2-d]pyrimidine kinase inhibitor programs [2]. |
Why This Matters
For a procurement decision, this single-atom difference defines the chemical identity and will dictate the biological outcome; the furan analog cannot be assumed to replicate the activity of the thiophene analog, and vice versa.
- [1] Patani GA, LaVoie EJ. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 1996, 96(8): 3147-3176. (General principle of furan/thiophene non-bioisosterism). View Source
- [2] Islam F, Quadery TM. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets, 2021, 22(17): 1944-1963. View Source
